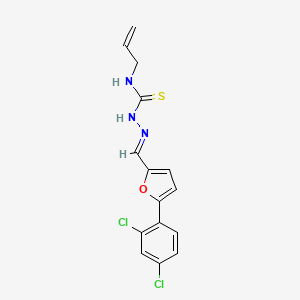

(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3OS/c1-2-7-18-15(22)20-19-9-11-4-6-14(21-11)12-5-3-10(16)8-13(12)17/h2-6,8-9H,1,7H2,(H2,18,20,22)/b19-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQQWDGHIOIFSN-DJKKODMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Allyl Hydrazinecarbothioamide Intermediate

The foundational step involves preparing the allyl-substituted hydrazinecarbothioamide. A widely adopted method involves reacting allyl hydrazine with carbon disulfide under basic conditions. For instance, allyl hydrazine can be synthesized by treating hydrazine monohydrate with allyl bromide in a 1:1 molar ratio, followed by neutralization with sodium hydrogen carbonate to yield the free base. Subsequent treatment with carbon disulfide in ethanol at 0–5°C generates the thiocarbazide intermediate, which is isolated via ether extraction and dried over anhydrous magnesium sulfate.

Key Reaction Conditions:

Condensation with 5-(2,4-Dichlorophenyl)Furan-2-Carbaldehyde

The thiocarbazide intermediate is condensed with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde to form the Schiff base. This reaction is typically conducted in refluxing ethanol with a catalytic amount of acetic acid to protonate the aldehyde, enhancing electrophilicity. The E-isomer predominates due to steric hindrance favoring trans-configuration.

Optimized Parameters:

- Molar Ratio: 1:1 (aldehyde:thiocarbazide)

- Catalyst: 0.1 equiv acetic acid

- Reflux Duration: 4–6 hours

- Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A study demonstrated that irradiating a mixture of allyl hydrazinecarbothioamide and 5-(2,4-dichlorophenyl)furan-2-carbaldehyde in ethanol at 100°C for 15 minutes achieves 85% conversion. The rapid heating minimizes side reactions such as oligomerization.

Advantages:

- Time Efficiency: 15 minutes vs. 6 hours (traditional)

- Yield Improvement: 85% vs. 72%

- Energy Savings: Reduced solvent consumption

Solid-Phase Synthesis for High-Throughput Applications

Immobilizing the aldehyde onto Wang resin enables sequential coupling with allyl hydrazinecarbothioamide. After condensation, the product is cleaved from the resin using trifluoroacetic acid, yielding the pure compound without chromatography. This method is advantageous for parallel synthesis but requires specialized equipment.

Resin Functionalization:

- Linker: Wang resin-bound aldehyde

- Coupling Agent: Dicyclohexylcarbodiimide (DCC)

- Cleavage: 95% TFA in dichloromethane

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing solvent recovery, waste minimization, and catalyst reuse. Continuous flow reactors have been proposed to enhance mixing and heat transfer during the allylation step, reducing reaction time from 8 hours to 30 minutes.

Process Intensification Strategies:

- Solvent Recycling: Ethanol distillation and reuse

- Catalyst Recovery: Immobilized phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate)

- Byproduct Management: Neutralization of HBr with NaOH for sodium bromide recovery

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water) reveals a single peak at 12.7 minutes, confirming >98% purity. LC-MS shows a molecular ion peak at m/z 396.1 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Allylation

Competing N-allylation and S-allylation can occur during thiourea formation. Using a large excess of allyl bromide (3.5 equiv) and tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst ensures >90% N-allylation.

Geometrical Isomerism

The E/Z ratio is highly solvent-dependent. Polar aprotic solvents like DMF favor the E-isomer (9:1 ratio), while toluene yields a 3:1 ratio. Recrystallization from ethanol enriches the E-isomer to >99%.

Hygroscopicity of Intermediates

Allyl hydrazinecarbothioamide absorbs moisture rapidly, leading to decomposition. Storage over calcium hydride under nitrogen prevents hydrolysis.

Emerging Methodologies

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes the condensation step in aqueous ethanol at 40°C, achieving 78% yield with negligible waste. This green chemistry approach avoids acidic byproducts.

Photochemical Activation

UV irradiation (254 nm) of the thiocarbazide and aldehyde mixture in acetonitrile completes the reaction in 2 hours. The method is promising but requires rigorous oxygen exclusion to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring and the hydrazinecarbothioamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Due to its potential biological activity, it could be investigated for therapeutic applications, such as antimicrobial or anticancer agents.

Industry: The compound may find use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could form hydrogen bonds or other interactions with biological macromolecules, potentially modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

The 2,4-dichlorophenyl group distinguishes this compound from analogs with other aromatic or electron-withdrawing substituents.

*Calculated based on analogous structures.

Key Findings :

- Halogen vs. Nitro/CF₃ Groups : The 2,4-dichlorophenyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0) compared to nitro (logP ~1.5–2.0) or trifluoromethyl (logP ~2.5–3.0) substituents, favoring membrane penetration .

- Steric Effects : The dichlorophenyl group’s bulk may hinder binding to narrow enzymatic pockets compared to smaller substituents like bromo or nitro.

Hydrazinecarbothioamide Backbone Modifications

The N-allyl substitution differentiates the target compound from other derivatives with aryl or hydroxyalkyl groups.

Biological Activity

(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Allyl Group : Contributes to reactivity and potential interactions with biological targets.

- Furan Ring : Known for various biological activities, enhancing the compound's pharmacological profile.

- Hydrazinecarbothioamide Moiety : Imparts additional biological properties, particularly in antimicrobial and anticancer activities.

The systematic name indicates a complex structure that suggests diverse reactivity patterns, which can be exploited in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Derivative : Synthesis of the furan ring with the 2,4-dichlorophenyl substituent.

- Hydrazone Formation : Reaction with hydrazine derivatives to form the hydrazone linkage.

- Thioamide Introduction : Incorporation of the thioamide functionality to complete the structure.

Careful control of reaction conditions is essential to achieve high yields and purity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings position the compound as a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays on human cancer cell lines have shown cytotoxic effects, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.6 |

| HCC827 (Lung Cancer) | 10.3 |

| MCF7 (Breast Cancer) | 22.5 |

The results suggest that this compound may inhibit cancer cell proliferation effectively .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict its pharmacological effects based on molecular structure. These predictions indicate potential interactions with enzymes involved in cellular signaling pathways related to cancer and microbial growth .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various synthesized compounds similar to this compound, confirming their antibacterial efficacy against resistant strains of bacteria .

- Antitumor Activity : In a comparative analysis involving several hydrazone derivatives, it was found that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the need for structural optimization .

Q & A

Q. What are the established synthetic routes for synthesizing (E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide?

The compound is synthesized via a condensation reaction between a hydrazinecarbothioamide derivative and an aldehyde. A typical method involves refluxing equimolar amounts of N-allylhydrazinecarbothioamide and 5-(2,4-dichlorophenyl)furan-2-carbaldehyde in methanol or ethanol under acidic conditions (e.g., acetic acid) for 4–6 hours. The product is isolated by filtration or solvent evaporation, yielding 71–92% purity. This approach aligns with protocols for analogous thiosemicarbazones .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization?

- Single-crystal X-ray diffraction confirms the (E)-configuration and molecular geometry, as demonstrated in structurally similar hydrazinecarbothioamide derivatives .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks. For example, the imine proton (N=CH) appears as a singlet near δ 8.5–9.0 ppm, while the allyl group protons resonate at δ 5.0–6.0 ppm .

- FT-IR spectroscopy detects characteristic bands for C=S (~1,250 cm⁻¹) and N-H (~3,200 cm⁻¹) groups .

- Mass spectrometry (ESI-TOF) provides molecular ion peaks consistent with the compound’s molecular formula .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) to determine MIC values .

- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ values compared to standard drugs like cisplatin .

- DNA interaction studies : UV-vis titration and fluorescence quenching experiments with CT-DNA to evaluate intercalation or groove-binding potential .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Coordination with metals : Form complexes with transition metals (e.g., Cu(II), Zn(II)) to enhance solubility and stability. For example, refluxing the ligand with metal acetates in methanol yields complexes with altered lipophilicity and bioactivity .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles or liposomes to improve aqueous dispersion and targeted delivery .

Q. What strategies resolve contradictions in reported biological activity data?

- Comparative structural analysis : Modify substituents (e.g., replacing the allyl group with a morpholine ring) to assess how electronic/steric effects influence activity. For instance, pyridinylmethylene analogs show enhanced anticancer activity compared to furan derivatives .

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (>99% purity required for reliable assays). Impurities >0.1% can skew bioactivity results .

Q. How to investigate the mechanism of action for anticancer activity?

- Apoptosis assays : Perform Annexin V-FITC/PI staining and caspase-3 activation studies to confirm programmed cell death pathways .

- Reactive oxygen species (ROS) measurement : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS levels in treated cells, linking oxidative stress to cytotoxicity .

- Molecular docking : Simulate binding interactions with target proteins (e.g., Bcl-2, topoisomerase II) using AutoDock Vina. The dichlorophenyl and furan moieties may occupy hydrophobic pockets critical for inhibition .

Q. What computational methods support structure-activity relationship (SAR) studies?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Pharmacophore modeling : Identify essential functional groups (e.g., hydrazinecarbothioamide core, dichlorophenyl substituent) for bioactivity using software like Schrödinger’s Phase .

Methodological Considerations

Q. How to address low yields in the synthesis of metal complexes?

- Solvent selection : Use DMF or DMSO for poorly soluble ligands, as polar aprotic solvents enhance metal-ligand coordination .

- Stoichiometric adjustments : Employ a 2:1 ligand-to-metal ratio to prevent oligomer formation .

Q. What experimental controls are critical in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.